Cas no 2085699-31-4 (2,5-Dibromoquinoxaline)
2,5-Dibromoquinoxaline Chemical and Physical Properties
Names and Identifiers
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- Z5348419121
- 2,5-dibromoquinoxaline
- EN300-37331023
- 2085699-31-4
- 2,5-Dibromoquinoxaline
-
- Inchi: 1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H
- InChI Key: KFKJUWPZRWDRNB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=NC=C(N=2)Br
Computed Properties
- Exact Mass: 287.87207g/mol
- Monoisotopic Mass: 285.87412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8Ų
2,5-Dibromoquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37331023-0.05g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
| Enamine | EN300-37331023-0.1g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 0.1g |
$426.0 | 2025-03-18 | |
| Enamine | EN300-37331023-0.25g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
| Enamine | EN300-37331023-0.5g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
| Enamine | EN300-37331023-1.0g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
| Enamine | EN300-37331023-2.5g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
| Enamine | EN300-37331023-5.0g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
| Enamine | EN300-37331023-10.0g |
2,5-dibromoquinoxaline |
2085699-31-4 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 | |
| Aaron | AR028Y61-50mg |
2,5-dibromoquinoxaline |
2085699-31-4 | 95% | 50mg |
$417.00 | 2025-02-17 | |
| Aaron | AR028Y61-100mg |
2,5-dibromoquinoxaline |
2085699-31-4 | 95% | 100mg |
$611.00 | 2025-02-17 |
2,5-Dibromoquinoxaline Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2,5-Dibromoquinoxaline
Professional Introduction to 2,5-Dibromoquinoxaline (CAS No. 2085699-31-4)
2,5-Dibromoquinoxaline, identified by the Chemical Abstracts Service Number (CAS No.) 2085699-31-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of bromine substituents at the 2- and 5-positions enhances its reactivity and potential utility in synthetic chemistry, making it a valuable intermediate in the development of novel therapeutic agents.
The quinoxaline scaffold is a fused system consisting of a benzene ring and a pyrazine ring, which inherently possesses remarkable stability and electronic properties conducive to interactions with biological targets. The introduction of bromine atoms into this framework not only modifies its electronic characteristics but also introduces sites for further functionalization, enabling the construction of more complex molecular architectures. This dual functionality has positioned 2,5-Dibromoquinoxaline as a key building block in the synthesis of pharmacophores targeting various diseases.
In recent years, there has been a surge in research focusing on quinoxaline derivatives due to their demonstrated efficacy in inhibiting enzymes and receptors involved in critical biological pathways. For instance, studies have highlighted the potential of quinoxalines as kinase inhibitors, particularly in the context of cancer therapy. The brominated derivatives, such as 2,5-Dibromoquinoxaline, have shown promise in preclinical trials as modulators of tyrosine kinases, which are often overexpressed in tumor cells. The ability to fine-tune the electronic properties of these compounds through halogenation strategies has allowed researchers to optimize their binding affinity and selectivity.
Moreover, the pharmaceutical industry has leveraged 2,5-Dibromoquinoxaline as a precursor in the synthesis of antiviral and antibacterial agents. The bromine atoms serve as handles for further chemical modifications, enabling the attachment of groups that can enhance drug delivery or improve pharmacokinetic profiles. For example, recent advancements in medicinal chemistry have demonstrated the utility of this compound in developing protease inhibitors for viral infections. The structural rigidity provided by the quinoxaline core, combined with the electron-withdrawing nature of bromine substituents, facilitates tight binding to target proteins, thereby inhibiting pathogenic processes.
From a synthetic chemistry perspective, 2,5-Dibromoquinoxaline is notable for its role in cross-coupling reactions, which are fundamental to modern drug discovery. The presence of bromine atoms makes it an ideal candidate for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or amino groups at strategic positions within the molecule, expanding its structural diversity and functional potential. Such synthetic accessibility has made 2,5-Dibromoquinoxaline a cornerstone in library synthesis efforts aimed at identifying novel bioactive compounds.
The agrochemical sector has also recognized the value of quinoxaline derivatives, including 2,5-Dibromoquinoxaline, in developing next-generation pesticides and herbicides. The ability to modulate plant growth regulators or insecticidal activity through structural modifications offers a strategic advantage in crop protection. Researchers have reported promising results from derivatives that exhibit selective toxicity toward pests while minimizing environmental impact. This aligns with global trends toward sustainable agriculture practices and underscores the versatility of 2,5-Dibromoquinoxaline as an agrochemical intermediate.
In conclusion,2,5-Dibromoquinoxaline (CAS No. 2085699-31-4) represents a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features—combining a quinoxaline core with brominated substituents—endow it with exceptional reactivity and synthetic utility. As research continues to uncover new biological targets and synthetic methodologies,2,5-Dibromoquinoxaline is poised to remain at the forefront of molecular innovation. Its contributions to drug discovery and sustainable agriculture highlight its significance as both a research tool and an industrial intermediate.
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